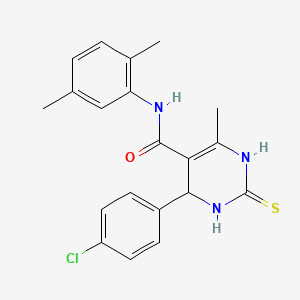

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) family, a class of heterocycles synthesized via the Biginelli reaction. Key features include:

- Core structure: A tetrahydropyrimidine ring with a thioxo (C=S) group at position 2, enhancing lipophilicity compared to oxo (C=O) analogs.

- Substituents:

- 4-(4-Chlorophenyl): Electron-withdrawing chlorine likely influences electronic properties and binding interactions.

- N-(2,5-Dimethylphenyl) carboxamide: The dimethylphenyl group may enhance steric bulk and modulate solubility.

- Synthesis: Likely synthesized via Biginelli condensation using thiourea, a β-ketoester, and substituted aldehydes, followed by carboxamide formation (e.g., POCl3-mediated activation, as in ) .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJVTINGUQKYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

General Chemical Reactions of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidines, particularly those synthesized via the Biginelli reaction, are recognized for their diverse biological activities and have emerged as important scaffolds in medicinal chemistry research. The general chemical reactivity of tetrahydropyrimidines allows for a variety of modifications and derivatizations, which are crucial for developing new pharmaceuticals.

Key Reactions and Modifications

Tetrahydropyrimidines can undergo various chemical reactions to enhance their biological activity. These reactions often target specific functional groups on the molecule. Examples of chemical reactions include:

-

Formylation: Introduction of a formyl group (-CHO) can be achieved via the Vielsmeier-Hack reaction .

-

Condensation: Tetrahydropyrimidines can be further condensed with other compounds to form more complex structures .

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to confirm the structure and purity of tetrahydropyrimidine derivatives.

-

NMR Spectroscopy: Used to identify the arrangement and connectivity of atoms within the molecule.

-

Infrared Spectroscopy: Detects the presence of specific functional groups based on their vibrational frequencies.

Mechanisms of Action

The mechanism of action for tetrahydropyrimidine derivatives often involves interactions with biological targets such as enzymes or receptors. The unique structure of these compounds allows them to bind effectively to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Specific Examples from Search Results

-

Synthesis of N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides : This involves the formylation of N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides using dry dimethyl formamide (DMF) and phosphorous oxychloride at room temperature .

-

Synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-2-oxo-4-(substitutedphenyl)-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide : Achieved by acid-catalyzed cyclocondensation of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-3-oxopentanamide, urea, and benzaldehydes .

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activities that can be harnessed for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of this compound possess notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

- Inhibition of Cell Growth : The compound has shown a marked reduction in cell viability in cancer cells, with studies reporting up to 39.8% inhibition in Caco-2 colon cancer cells compared to untreated controls (p < 0.001) .

- Mechanism of Action : Its structural similarity to purines allows effective binding to biological targets involved in cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus.

- Biofilm Inhibition : Significant activity has been observed in preventing biofilm formation by pathogenic bacteria, highlighting its potential as an antimicrobial agent .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Evaluation :

- Antimicrobial Testing :

Wirkmechanismus

The mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Key Observations :

- Thioxo vs. Oxo: Replacement of O with S (e.g., vs.

- Aryl Substituents: Chlorophenyl (4-ClPh vs. 2-ClPh): Positional isomerism affects steric and electronic interactions. The 4-ClPh group in the target may enhance π-π stacking compared to 2-ClPh analogs . Nitrophenyl (3-NO2Ph): Electron-withdrawing nitro groups () could stabilize charge-transfer interactions in enzyme binding.

- Carboxamide vs.

Biologische Aktivität

The compound 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 367.89 g/mol

The presence of a thioxo group and various aromatic substituents contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit a range of biological activities including:

- Antitumor Activity : Several studies have demonstrated that derivatives of tetrahydropyrimidines possess significant antitumor properties. The mechanism often involves the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair .

- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. The antibacterial mechanism may involve disruption of cell wall synthesis or inhibition of protein synthesis .

- Antioxidant Properties : The thioxo group in the structure is believed to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

Antitumor Studies

A study evaluated the antitumor efficacy of related compounds on human cancer cell lines (e.g., HepG2 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Structure-activity relationship (SAR) analyses revealed that modifications at the phenyl rings significantly influenced activity .

Antibacterial Studies

In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study highlighted the importance of the chlorophenyl moiety in enhancing antibacterial efficacy .

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Results indicated moderate inhibition of AChE (IC50 = 25 µM), which suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

Synthesis requires multi-step reactions, typically involving condensation and cyclization steps to form the tetrahydropyrimidine core. Key factors include:

- Temperature control (e.g., 60–80°C for cyclization to avoid side reactions) .

- Solvent selection (e.g., ethanol or DMF for solubility and reactivity balance) .

- Purification methods (e.g., column chromatography or recrystallization to isolate the thioxo derivative) .

- Use of catalysts like p-toluenesulfonic acid for acid-mediated cyclization .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and ring conformation (e.g., thioxo group at δ 12–14 ppm in 1H NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., dihedral angles between aryl groups and the pyrimidine ring) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

Advanced Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar tetrahydropyrimidine derivatives?

Discrepancies often arise from:

- Reagent purity (e.g., anhydrous vs. hydrated solvents affecting reaction kinetics) .

- Catalyst loading (e.g., excess acid leading to byproducts) .

- Work-up protocols (e.g., incomplete removal of unreacted intermediates during extraction) . Methodological solution : Perform Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst) and identify optimal conditions .

Q. What strategies are employed to investigate structure-activity relationships (SAR) of substituents on the tetrahydropyrimidine core?

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess biological activity trends .

- Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo to evaluate pharmacokinetic impacts .

- Crystallographic analysis : Correlate substituent orientation (e.g., dihedral angles) with target binding affinity .

Q. What computational methods are utilized to predict binding interactions with biological targets?

- Molecular docking : Models ligand-receptor binding (e.g., docking into kinase ATP-binding pockets using AutoDock Vina) .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., RMSD analysis for backbone fluctuations) .

- QSAR modeling : Links physicochemical descriptors (logP, polar surface area) to activity data .

Q. How do variations in aryl group substitution influence physicochemical properties?

- Electron-withdrawing groups (e.g., -Cl, -CF₃): Increase metabolic stability but reduce solubility .

- Bulkier substituents (e.g., 2,5-dimethylphenyl): Enhance steric hindrance, potentially lowering enzymatic degradation .

- Hydrogen-bonding groups (e.g., -OH): Improve water solubility but may reduce membrane permeability .

Q. What are the challenges in interpreting X-ray crystallography data for thioxo-tetrahydropyrimidines?

- Disorder in crystal lattices : Common in flexible tetrahydropyrimidine rings; addressed by refining occupancy ratios .

- Hydrogen-bonding ambiguity : Use Hirshfeld surface analysis to distinguish between S⋯H and O⋯H interactions .

- Twisted conformations : Dihedral angles >80° between aryl groups and the core require careful assignment to avoid misinteractivity .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across structurally similar analogs?

- Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Control for purity : Impurities >5% can skew IC50 values; use HPLC to confirm compound integrity .

- Replicate in orthogonal assays : Confirm antifungal activity via both agar diffusion and broth microdilution methods .

Methodological Tables

Q. Table 1. Optimization of Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 70–80°C | Maximizes ring closure | |

| Solvent | Anhydrous DMF | Enhances solubility | |

| Reaction Time | 6–8 hours | Prevents over-oxidation |

Q. Table 2. Key Spectroscopic Markers

| Functional Group | NMR Shift (1H/13C) | IR Absorption |

|---|---|---|

| Thioxo (C=S) | δ 12.5–14.0 (1H) | 1180–1220 cm⁻¹ |

| Tetrahydropyrimidine | δ 3.2–4.1 (1H, m) | N/A |

| Aryl Chloride | δ 7.3–7.6 (13C) | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.